![molecular formula C17H18ClFN4O B4284956 N-(3-chloro-4-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4284956.png)
N-(3-chloro-4-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of CPP is not fully understood, but it is believed to be mediated by the modulation of several different neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and glutamatergic systems. CPP has been found to act as a partial agonist at the 5-HT1A receptor, which is thought to be responsible for its anxiolytic and antidepressant effects. Additionally, CPP has been found to act as an antagonist at the D2 receptor, which is thought to be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
CPP has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the regulation of gene expression, and the modulation of intracellular signaling pathways. CPP has also been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential in several different disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP in lab experiments is its well-characterized pharmacological profile, which allows for precise dosing and the ability to control for potential confounding variables. Additionally, CPP has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one of the main limitations of using CPP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several different future directions for research on CPP, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other disease states, and the exploration of its potential as a tool for studying the neurobiology of anxiety, depression, and schizophrenia. Additionally, the development of new methods for administering CPP, such as nanoparticle-based delivery systems, may help to overcome some of the limitations associated with its low solubility in water.
Scientific Research Applications
CPP has been studied for its potential therapeutic applications in several different areas, including anxiety, depression, and schizophrenia. CPP has been found to exhibit anxiolytic and antidepressant effects in animal models, and it has been suggested that these effects may be mediated by the modulation of the serotonergic and dopaminergic systems in the brain. CPP has also been studied for its potential antipsychotic effects, and it has been found to exhibit similar efficacy to traditional antipsychotic medications in animal models.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-15-11-14(1-2-16(15)19)21-17(24)23-9-7-22(8-10-23)12-13-3-5-20-6-4-13/h1-6,11H,7-10,12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZAUVTYBOIDNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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